1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine

Übersicht

Beschreibung

Molecular Structure Analysis

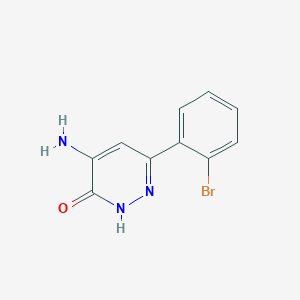

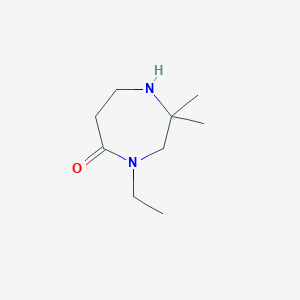

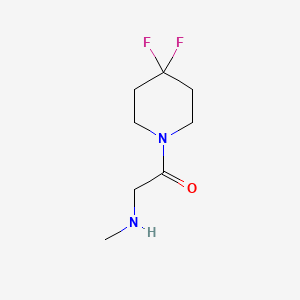

The molecular structure of this compound includes a five-membered heterocyclic moiety, isoxazole, which is commonly found in many commercially available drugs . The isoxazole ring in this compound is substituted with a cyclopropyl group.Chemical Reactions Analysis

The chemical reactions involving isoxazole derivatives are diverse and can lead to a wide variety of functionalized heterocyclic scaffolds . These reactions are significant to medicinal chemists as they provide the ability to expand the available drug-like chemical space .Wissenschaftliche Forschungsanwendungen

Synthesis and Chemical Properties

Isoxazoles and oxadiazoles are prominent in synthetic chemistry due to their diverse chemical reactivities and applications in creating complex molecules. For instance, the synthesis and Dimroth rearrangement of 3-amino-4-(5-amino-1H-1,2,3-triazol-1-yl)-1,2,5-oxadiazoles have been explored, highlighting methodologies for generating compounds with potential biological activities (Rozhkov et al., 2004). Similarly, the synthesis of 1,3,4-oxadiazole derivatives containing a 5-methylisoxazole moiety has been reported, with these derivatives evaluated for their antibacterial activities, demonstrating the importance of these heterocycles in medicinal chemistry (Hui et al., 2002).

Catalytic Applications and Material Science

Substituted 1-(isoxazol-3-yl)methyl-1H-1,2,3-triazoles have been synthesized and utilized in the formation of palladium(II) complexes, acting as high-turnover-number catalysts for cross-coupling reactions in green chemistry conditions (Bumagin et al., 2018). This application underscores the potential of isoxazole and oxadiazole derivatives in catalysis and material science, contributing to the development of more efficient and environmentally friendly chemical processes.

Medicinal Chemistry and Biological Applications

The exploration of oxadiazole derivatives in the context of medicinal chemistry has led to the discovery of compounds with significant biological activities. For instance, the synthesis of novel oxadiazole derivatives from benzimidazole has been reported, with these compounds efficiently synthesized and characterized for potential therapeutic applications (Vishwanathan & Gurupadayya, 2014). Additionally, the synthesis and antiprotozoal activity of novel dihydropyrrolo[3,4-d][1,2,3]triazoles containing oxadiazole and triazole moieties have been studied, highlighting the role of these heterocycles in developing new antiprotozoal agents (Dürüst et al., 2012).

Safety and Hazards

The compound may cause skin irritation, serious eye irritation, and may cause respiratory irritation . It is recommended to avoid breathing its dust/fume/gas/mist/vapours/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it is advised to wash with plenty of soap and water .

Zukünftige Richtungen

The future directions in the research and development of isoxazole derivatives like this compound involve the development of new synthetic strategies and designing of new isoxazole derivatives based on the most recent knowledge emerging from the latest research . These compounds provide a rich source of new compounds having promising biological activities .

Biochemische Analyse

Biochemical Properties

1-(3-(5-cyclopropylisoxazol-3-yl)-1,2,4-oxadiazol-5-yl)-N-methylmethanamine plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been shown to interact with specific kinases, which are enzymes that catalyze the transfer of phosphate groups. These interactions can lead to the modulation of kinase activity, thereby influencing various signaling pathways . Additionally, the compound’s structure allows it to form hydrogen bonds and hydrophobic interactions with target proteins, enhancing its binding affinity and specificity .

Cellular Effects

The effects of this compound on cellular processes are profound. It has been observed to influence cell signaling pathways, gene expression, and cellular metabolism. For example, the compound can activate or inhibit specific signaling pathways, leading to changes in gene expression profiles . This modulation can result in altered cellular functions, such as proliferation, differentiation, and apoptosis. Furthermore, the compound’s impact on cellular metabolism includes changes in metabolic flux and metabolite levels, which can affect overall cell health and function .

Molecular Mechanism

At the molecular level, this compound exerts its effects through various mechanisms. It can bind to specific biomolecules, leading to enzyme inhibition or activation . For instance, the compound’s interaction with kinases can result in the inhibition of kinase activity, thereby blocking downstream signaling events . Additionally, the compound can influence gene expression by interacting with transcription factors or other regulatory proteins, leading to changes in the transcriptional landscape of the cell .

Temporal Effects in Laboratory Settings

The temporal effects of this compound in laboratory settings have been studied extensively. Over time, the compound’s stability and degradation can influence its effectiveness . In vitro and in vivo studies have shown that the compound remains stable under specific conditions, but it can degrade over time, leading to reduced activity . Long-term exposure to the compound can result in sustained changes in cellular function, including alterations in cell signaling and metabolism .

Eigenschaften

IUPAC Name |

1-[3-(5-cyclopropyl-1,2-oxazol-3-yl)-1,2,4-oxadiazol-5-yl]-N-methylmethanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H12N4O2/c1-11-5-9-12-10(14-16-9)7-4-8(15-13-7)6-2-3-6/h4,6,11H,2-3,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVVUHGBBQOQRSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CNCC1=NC(=NO1)C2=NOC(=C2)C3CC3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H12N4O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-Amino-4-[2-(1,3-dioxo-1,3-dihydro-isoindol-2-yloxy)-ethoxy]-benzonitrile](/img/structure/B1475659.png)

![4-[2-(Trifluoromethoxy)acetyl]benzoic acid](/img/structure/B1475670.png)

![3-[(4-Methoxyphenyl)methoxy]-6-oxabicyclo[3.1.0]hexane](/img/structure/B1475672.png)